6-(3-methoxyphenyl)-1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a phenylethyl group attached to a pyrazolopyridine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a hydrazine derivative, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazolopyridine core in the presence of a base.
Methylation: The dimethyl groups can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the pyrazolopyridine core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other similar compounds, such as:
Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core but differ in the substituents attached to the core. Examples include 1,3-dimethylpyrazolopyridine and 6-phenylpyrazolopyridine.
Methoxyphenyl Derivatives: These compounds share the methoxyphenyl group but differ in the core structure. Examples include 3-methoxyphenylpyridine and 3-methoxyphenylbenzene.
Phenylethyl Derivatives: These compounds share the phenylethyl group but differ in the core structure. Examples include N-phenylethylpyridine and N-phenylethylbenzene.
The uniqueness of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15(17-9-6-5-7-10-17)25-24(29)20-14-21(18-11-8-12-19(13-18)30-4)26-23-22(20)16(2)27-28(23)3/h5-15H,1-4H3,(H,25,29) |
InChI Key |
UJMYKYPORGRIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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